![molecular formula C17H14O4 B1340936 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 23368-41-4](/img/structure/B1340936.png)
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one
Overview
Description
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many organic and pharmaceutical chemists .
Mechanism of Action
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been tested for various biological properties .
Mode of Action
It’s known that coumarin derivatives have been intensively screened for different biological properties .
Biochemical Pathways
Coumarin derivatives have been tested for their effects on various biological properties .
Pharmacokinetics
It is known that 4-methylesculetin, a similar coumarin derivative, is orally active .
Result of Action
It is known that 4-methylesculetin, a similar coumarin derivative, has potent anti-oxidant and anti-inflammatory activities .
Action Environment
It is known that the synthesis of coumarin systems, including this compound, can be carried out under green conditions such as using green solvent, catalyst, and other procedures .
Biochemical Analysis
Biochemical Properties
3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to inhibit myeloperoxidase activity, which is crucial in inflammatory responses . Additionally, this compound reduces the levels of interleukin-6, a cytokine involved in inflammation . The interactions of this compound with these biomolecules highlight its potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit antioxidant properties, protecting cells from oxidative stress . This compound also affects the expression of genes involved in inflammatory responses, thereby modulating the cellular environment to reduce inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of myeloperoxidase activity involves binding to the enzyme’s active site, preventing its catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been noted, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biological activity . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution profile is essential for understanding its pharmacokinetics and optimizing its delivery to target tissues .
Subcellular Localization
The subcellular localization of this compound influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biological effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be achieved through various methods. This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolite H-BEA .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
Synthesis of 3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one
The synthesis of this compound typically involves the condensation of appropriate starting materials. The methodology often includes:
- Starting Materials : Benzyl derivatives and hydroxylated coumarin.
- Reaction Conditions : Commonly carried out under reflux conditions in organic solvents.
This synthetic approach allows for the modification of the coumarin structure to enhance biological activity or create new derivatives for further study.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells, which is linked to various diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that coumarin derivatives, including this compound, exhibit anti-inflammatory effects. In experimental models, these compounds have been reported to reduce inflammation markers significantly compared to standard anti-inflammatory drugs like Diclofenac .
Anticancer Properties
The compound has also been studied for its potential anticancer effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting key survival pathways in cancer cells . The structure–activity relationship studies suggest that modifications at specific positions can enhance its potency against various cancer types.
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications in:
Cancer Therapy
Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, this compound may be developed as a chemotherapeutic agent or adjuvant therapy in cancer treatment.
Treatment of Inflammatory Diseases
The anti-inflammatory properties make it a candidate for treating conditions characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Applications
The antioxidant properties suggest potential use in neuroprotective therapies aimed at conditions like Alzheimer's disease, where oxidative stress plays a significant role.
Case Studies and Research Findings
Comparison with Similar Compounds
3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds such as:
4-methyl-7-hydroxycoumarin: Known for its anticoagulant properties.
6,7-dihydroxy-4-methyl-2H-chromen-2-one: Exhibits potent antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one, a member of the coumarin family, has garnered attention due to its diverse biological activities. This compound is characterized by its chromenone structure and exhibits significant pharmacological potential. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.
Overview of Coumarins
Coumarins are naturally occurring compounds known for their wide range of biological activities, including anticoagulant, anti-inflammatory, and antioxidant effects. The specific structure of this compound contributes to its unique biological profile.
Inhibition of Myeloperoxidase Activity
One notable property of this compound is its ability to inhibit myeloperoxidase (MPO) activity. MPO plays a crucial role in the inflammatory response by producing reactive oxygen species (ROS). The inhibition of MPO can lead to reduced oxidative stress and inflammation in various tissues.
Antioxidant Activity
The compound exhibits strong antioxidant properties, which protect cells from oxidative damage. This is particularly important in conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .
Cellular Effects
Research indicates that this coumarin derivative influences cellular processes by modulating signaling pathways and gene expression. For instance, it has been shown to affect the expression of pro-inflammatory cytokines like IL-6, thereby potentially mitigating inflammatory responses .
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound involve its interaction with various biomolecules:
- Enzyme Inhibition : The compound binds to the active sites of enzymes such as MPO, leading to a decrease in their catalytic activity.
- Gene Regulation : It modulates the expression of genes involved in inflammation and oxidative stress response.
- Subcellular Localization : The localization within specific cellular compartments enhances its efficacy in exerting biological effects .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various cell lines:
- Cell Viability Tests : Toxicity assays on Vero cells indicated that the compound is non-toxic at concentrations up to 100 μg/mL, suggesting a favorable safety profile for potential therapeutic applications .
Concentration (μg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | >90 |
50 | >80 |
100 | ~70 |
Structure-Activity Relationship (SAR)
Studies have explored the SAR of coumarins, including this compound. Variations in substituents on the chromenone ring significantly affect biological activity. For instance, modifications at the hydroxyl positions can enhance antioxidant capacity and enzyme inhibition .
Comparative Analysis
When compared to similar compounds like 4-methyl-7-hydroxycoumarin and 6,7-dihydroxy-4-methylcoumarin, this compound exhibits distinct biological activities due to its unique substitution pattern:
Compound | Antioxidant Activity | Anti-inflammatory Activity |
---|---|---|
3-Benzyl-6,7-dihydroxy-4-methyl-coumarin | High | Moderate |
4-Methyl-7-hydroxycoumarin | Moderate | High |
6,7-Dihydroxy-4-methylcoumarin | High | High |
Properties
IUPAC Name |
3-benzyl-6,7-dihydroxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,18-19H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSBZRWRGBQMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585886 | |
Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23368-41-4 | |
Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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